1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid
Description
1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a bromophenyl group at position 1, a trifluoromethyl group at position 3, and a carboxylic acid moiety at position 4. This structure combines halogenated aromaticity, electron-withdrawing substituents, and a polar carboxylic acid group, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances molecular weight and may influence halogen bonding in biological systems, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-1-3-7(4-2-6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXQDJCEWGTXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161287 | |
| Record name | 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-63-6 | |
| Record name | 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via 1,3-dicarbonyl precursors such as ethyl 4,4,4-trifluoro-3-oxobutyrate. Cyclocondensation with 4-bromophenylhydrazine directly incorporates the CF3 group at the pyrazole’s 3-position. Alternative routes employ Ullmann-type couplings or radical trifluoromethylation , though these are less efficient for this substrate.
Carboxylic Acid Formation
The 5-carboxylic acid moiety is introduced through ester hydrolysis . For instance, ethyl 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes saponification under basic conditions (NaOH, H2O/EtOH, reflux) to yield the target acid.
Optimized Hydrolysis Conditions :
-
Base : 2M NaOH (3 equiv)
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 80°C, 4 hours
-
Yield : 85–92% after acidification (HCl) and recrystallization
Alternative Pathways: Buchwald–Hartwig Amidation
A bifurcated strategy replaces the hydrolysis step with Pd-catalyzed cross-coupling . Starting from 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, a palladium-catalyzed reaction with CO2 under high pressure (20 bar) introduces the carboxylic acid via carbonylation.
Catalytic System :
-
Pd Source : Pd(OAc)2 (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs2CO3 (2 equiv)
-
Solvent : DMF, 120°C, 24 hours
Continuous Flow Synthesis for Scalability
Translating batch protocols to continuous flow systems enhances reproducibility and scalability. A two-step flow process involves:
-
Cyclocondensation : 4-Bromophenylhydrazine and trifluoromethyl-1,3-diketone in acetic acid (175°C, 1.5 min residence time).
-
Ester Hydrolysis : In-line mixing with NaOH solution (0.5 M) at 100°C (5 min residence time).
Performance Metrics :
| Parameter | Cyclocondensation | Hydrolysis |
|---|---|---|
| Residence Time (min) | 1.5 | 5 |
| Temperature (°C) | 175 | 100 |
| Conversion (%) | 98 | 95 |
| Isolated Yield (%) | 91 | 89 |
This method reduces total processing time from 48 hours (conventional) to <10 minutes.
Analytical Characterization and Quality Control
Critical spectroscopic data for the target compound:
-
1H NMR (DMSO-d6) : δ 8.42 (s, 1H, pyrazole-H4), 7.89 (d, J=8.9 Hz, 2H, Ar-H), 8.43 (d, J=9.0 Hz, 2H, Ar-H).
-
MS (ESI-) : m/z 363 [M−H]−.
-
HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Thermal Stability : Decomposition onset at 210°C (DSC), confirming suitability for high-temperature processing.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Microwave Cyclocondensation + Hydrolysis | Rapid, high purity | Specialized equipment required | 85–92 |
| Buchwald–Hartwig Carbonylation | Direct CO2 utilization | High-pressure conditions | 70–75 |
| Continuous Flow | Scalable, consistent output | Initial setup complexity | 89–91 |
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as aldehydes or ketones. Conversely, it can be reduced to form alcohols.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of new derivatives with different substituents on the phenyl ring.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Synthesis of Compound 1
The synthesis of compound 1 typically involves the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide, leading to the formation of a pyrazole derivative. This multi-step synthetic route has been confirmed through techniques such as X-ray diffraction analysis and NMR spectroscopy, providing structural validation of the compound .
Antimicrobial Properties
Compound 1 exhibits notable antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.
Anticancer Activity
Research has demonstrated that compound 1 shows promising anticancer properties. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound appears to modulate key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compound 1 has been evaluated for anti-inflammatory effects. Preclinical studies suggest that it can reduce inflammation markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Agrochemical Applications
The unique chemical structure of compound 1 also lends itself to applications in agrochemicals. It has been investigated for its efficacy as a pesticide and herbicide. Field trials have shown that formulations containing compound 1 can effectively control certain pests while exhibiting low toxicity to non-target organisms .
Data Summary and Case Studies
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of compound 1 on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a calculated IC50 value of approximately 15 µM for MCF-7 cells. Mechanistic studies showed that compound 1 activates caspase pathways, leading to programmed cell death .
Case Study: Agrochemical Efficacy
A field trial conducted on tomato crops assessed the efficacy of a formulation containing compound 1 against aphid infestations. The treatment resulted in a 75% reduction in aphid populations compared to untreated controls, demonstrating its potential as an effective pest management solution .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs vary in substituent type, position, and electronic properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~2.4, inferred from ) is higher than 1-(3-fluorophenyl) analogs (XLogP3 ~2.0) due to bromine’s hydrophobicity.
- Molecular Weight : Bromine increases molecular weight (e.g., target compound ~328 g/mol) compared to chloro (e.g., : ~280 g/mol) or fluoro derivatives.
- Solubility : The carboxylic acid group enhances aqueous solubility, but bromine’s bulk may reduce it compared to smaller halogens (e.g., F or Cl) .
Pharmacological and Functional Comparisons
- Bromine’s larger size may improve target binding compared to smaller halogens.
- Thermodynamic Stability : Trifluoromethyl groups enhance stability against metabolic degradation, a feature shared across analogs .
- Interactions : Bromine’s polarizability may facilitate halogen bonding in protein-ligand interactions, differing from fluoro/chloro analogs .
Biological Activity
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The unique substituents on the pyrazole ring impart specific chemical properties that enhance its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is C10H6BrF3N2O2, with a molecular weight of approximately 303.07 g/mol. The compound features a 4-bromophenyl group at the 1-position and a trifluoromethyl group at the 3-position, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Photoaffinity Labeling (PAL) : The compound acts as a photoaffinity probe, allowing for the covalent bonding with specific proteins upon exposure to light. This interaction facilitates the identification and study of target proteins in biochemical pathways.
- Inhibition of Cancer Cell Proliferation : Research indicates that pyrazole derivatives can inhibit the growth of several cancer cell types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The anticancer properties are believed to stem from the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown promising results against various cancer types:
- Breast Cancer : In vitro studies revealed that 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits significant cytotoxicity against MDA-MB-231 cells.
- Liver Cancer : Similar effects were observed in HepG2 cells, indicating its potential as an anticancer agent across different cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains, although further research is required to elucidate its full spectrum of antimicrobial efficacy .
Pharmacokinetics
The pharmacokinetics of 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are influenced by its chemical structure and the specific biological targets it interacts with. Factors such as solubility, stability under physiological conditions, and metabolic pathways play crucial roles in determining its bioavailability and therapeutic potential.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study involved synthesizing various pyrazole derivatives, including our compound of interest. The evaluation was conducted using multiple cancer cell lines, revealing that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 50 µM against breast and liver cancer cells. This highlights the potential of pyrazole derivatives in cancer therapy .
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers utilized photoaffinity labeling techniques to identify target proteins that interact with 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The results indicated specific binding to proteins involved in cell cycle regulation, further supporting its role as a potential anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
